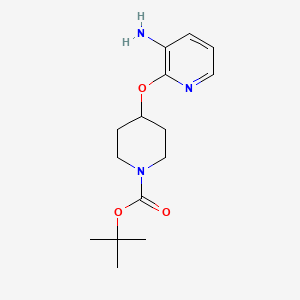

tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound that incorporates multiple pharmacologically relevant structural elements within a single molecular framework. The compound possesses the molecular formula C15H23N3O3 and exhibits a molecular weight of 293.36 daltons, positioning it within the optimal range for drug-like molecules according to established medicinal chemistry guidelines. The Chemical Abstracts Service has assigned this compound the registry number 1286272-96-5, providing a unique identifier that facilitates precise chemical communication and database searches across global research networks.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the precise connectivity and stereochemical relationships between constituent structural elements. The compound features a tert-butyl carbamate protecting group attached to the nitrogen atom of a piperidine ring, which is further substituted at the 4-position through an oxygen bridge to a 3-aminopyridine moiety. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from related compounds in the same chemical class.

The structural complexity of this compound is reflected in its computed molecular descriptors, which indicate a logarithmic partition coefficient of 1.29, suggesting moderate lipophilicity that may contribute to favorable membrane permeability characteristics. The compound contains 21 heavy atoms distributed across two distinct ring systems, with four rotatable bonds providing conformational flexibility while maintaining sufficient rigidity for selective protein binding interactions. The polar surface area of 78 square angstroms falls within the range typically associated with acceptable oral bioavailability, indicating potential utility in pharmaceutical applications.

Table 1: Molecular Properties of this compound

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of heterocyclic chemistry, which emerged as a distinct discipline during the early nineteenth century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully synthesized alloxan from uric acid, establishing the first systematic approach to heterocyclic compound preparation. This pioneering achievement was followed in 1832 by Dobereiner's production of furfural through the treatment of starch with sulfuric acid, demonstrating the potential for generating heterocyclic structures from naturally occurring precursors.

The historical trajectory of heterocyclic chemistry accelerated throughout the nineteenth century, with numerous researchers contributing to the identification and characterization of fundamental heterocyclic systems. The discovery of piperidine itself dates to 1850, when Scottish chemist Thomas Anderson first reported its isolation, followed by independent confirmation in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the connection between naturally occurring alkaloids and synthetic heterocyclic chemistry.

The evolution from simple heterocyclic compounds to complex multifunctional molecules like this compound reflects the maturation of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The Royal Society of Chemistry's Heterocyclic Group, established in 1967, provided institutional support for advancing heterocyclic research, fostering collaboration between academic and industrial researchers focused on developing new synthetic methodologies and exploring biological applications. The group's transformation into the Heterocyclic and Synthesis Group in 2001 acknowledged the expanding scope of heterocyclic chemistry to encompass broader synthetic organic chemistry applications.

Contemporary heterocyclic chemistry encompasses more than half of all known chemical compounds, with approximately two-thirds of the twenty million compounds identified by the end of the second millennium containing aromatic or partially aromatic heterocyclic elements. This statistical reality underscores the fundamental importance of heterocyclic structures in chemical science and their particular relevance to pharmaceutical applications. The specific combination of piperidine and pyridine elements found in this compound represents a sophisticated approach to molecular design that builds upon decades of accumulated knowledge regarding heterocyclic reactivity and biological activity.

Significance in Piperidine-Based Scaffold Design

The significance of this compound in contemporary pharmaceutical research derives from its incorporation of the piperidine scaffold, which has emerged as one of the most important heterocyclic frameworks in drug discovery. More than seventy pharmaceuticals approved by the United States Food and Drug Administration contain piperidine moieties, including multiple blockbuster drugs that have generated billions of dollars in revenue while providing therapeutic benefit to millions of patients worldwide. This remarkable success rate reflects the unique combination of chemical stability, synthetic accessibility, and biological activity that characterizes piperidine-containing molecules.

The strategic importance of piperidine scaffolds in drug design stems from their ability to modulate critical pharmacological parameters, including biological activity, target selectivity, and pharmacokinetic properties. Research conducted between 2015 and 2020 identified nine chiral piperidine-containing drugs among the 245 total pharmaceuticals approved during this period, demonstrating the continued relevance of this heterocyclic system in modern drug development. These compounds exhibited diverse therapeutic applications, ranging from antibiotic combinations to oncology treatments, illustrating the versatility of piperidine-based molecular architectures.

The incorporation of chiral centers within piperidine scaffolds has proven particularly valuable for enhancing drug selectivity and potency. Studies have demonstrated that the introduction of stereochemical complexity can dramatically improve binding affinity to target proteins while simultaneously reducing off-target interactions that contribute to adverse effects. For example, research on mitogen-activated protein kinase signaling pathway inhibitors revealed that compounds containing 4-substituted piperidine rings exhibited significantly enhanced potency compared to their unsubstituted counterparts, with some derivatives showing over 170-fold improvements in inhibitory activity.

Table 2: Piperidine-Containing FDA-Approved Drugs (2015-2020)

The physicochemical advantages of piperidine-based scaffolds extend beyond simple biological activity to encompass improvements in drug-like properties that are essential for pharmaceutical development. Studies have shown that the introduction of chiral centers in piperidine rings can significantly influence lipophilicity, as measured by logarithmic distribution coefficients, with some compounds exhibiting remarkable changes in membrane permeability based on stereochemical configuration. These modifications can lead to improved oral bioavailability, enhanced central nervous system penetration, or optimized tissue distribution profiles depending on the specific therapeutic application.

The versatility of piperidine scaffolds in addressing multiple aspects of drug optimization simultaneously makes them particularly attractive for medicinal chemists working on complex therapeutic targets. Research in neurodegenerative diseases, particularly Alzheimer's disease, has highlighted the potential of piperidine derivatives to interact selectively with multiple biological targets while maintaining acceptable safety profiles. The ability to fine-tune molecular properties through systematic structural modifications of the piperidine core provides researchers with a powerful platform for developing next-generation therapeutics with improved efficacy and reduced side effects.

Properties

IUPAC Name |

tert-butyl 4-(3-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-6-11(7-10-18)20-13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZDFTDDIXRTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130392 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286272-96-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the aminopyridine moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate is utilized in the development of pharmaceutical compounds due to its potential biological activity. It exhibits properties that may be beneficial in treating various diseases, particularly those involving enzyme modulation or receptor interaction.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable building block in organic chemistry.

Biological Studies

Researchers employ this compound to investigate its effects on various biological pathways and molecular targets. Its ability to interact with enzymes and receptors provides insights into cellular processes and potential therapeutic applications.

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Activity : Preliminary studies suggest that derivatives may inhibit specific parasitic targets, contributing to the search for new antimalarial therapies.

- CNS Penetration : The compound's structure suggests potential for central nervous system penetration, making it a candidate for treating neurological disorders.

- Enzyme Inhibition : Investigations have shown that it may inhibit certain enzymes linked to disease pathways, which could be beneficial in therapeutic contexts.

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiparasitic | Inhibits PfATP4-associated Na-ATPase | |

| CNS Penetration | Potential for CNS-targeted therapies | |

| Enzyme Inhibition | Modulates specific enzyme functions |

Antimalarial Research

A study focused on optimizing compounds targeting PfATP4 demonstrated that structural modifications could enhance both activity and solubility. The incorporation of heterocycles improved the pharmacokinetic profile while maintaining efficacy against malaria parasites.

CNS Drug Development

Research into CNS-penetrant inhibitors for treating diffuse intrinsic pontine glioma highlighted the importance of structural features similar to those in this compound, suggesting a promising avenue for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences, molecular properties, and sources of tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate and its analogs:

Biological Activity

tert-Butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl ester and a 3-aminopyridinyl group. Its structure is critical for its interaction with biological targets, influencing both its pharmacological profile and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminopyridinyl moiety is believed to facilitate binding to specific sites, potentially leading to inhibition or modulation of enzymatic activity. Ongoing research aims to elucidate the precise pathways involved in its mechanism of action.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific parasitic targets, contributing to the search for new antimalarial therapies .

- CNS Penetration : The compound's structure suggests potential for central nervous system (CNS) penetration, making it a candidate for treating neurological disorders .

- Enzyme Inhibition : Investigations have shown that it may inhibit certain enzymes linked to disease pathways, which could be beneficial in therapeutic contexts .

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiparasitic | Inhibits PfATP4-associated Na-ATPase | |

| CNS Penetration | Potential for CNS-targeted therapies | |

| Enzyme Inhibition | Modulates specific enzyme functions |

Case Studies

- Antimalarial Research : A study focused on optimizing compounds targeting PfATP4 demonstrated that structural modifications could enhance both activity and solubility. The incorporation of heterocycles improved the pharmacokinetic profile while maintaining efficacy against malaria parasites .

- CNS Drug Development : Research into CNS-penetrant inhibitors for treating diffuse intrinsic pontine glioma highlighted the importance of structural features similar to those in this compound, suggesting a promising avenue for further exploration in neuropharmacology .

Q & A

Q. How can the synthesis of tert-butyl 4-(3-aminopyridin-2-yloxy)piperidine-1-carboxylate be optimized to enhance yield and purity?

- Methodological Answer: Optimization involves stepwise protection of reactive groups (e.g., amine and hydroxyl functionalities) to prevent side reactions. For example, tert-butyl carbamate protection (Boc) is commonly used for amines. Reaction conditions such as temperature (0–20°C for sensitive intermediates) and catalysts (e.g., DMAP or triethylamine for esterification) are critical . Purification via column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) can isolate the target compound from by-products. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What purification techniques are recommended for this compound when polar by-products are present?

- Methodological Answer: Use a combination of techniques:

- Flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate polar impurities.

- Recrystallization from a solvent pair (e.g., dichloromethane and hexane) to improve crystalline purity.

- Ion-exchange chromatography if charged by-products (e.g., unreacted amines) persist. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of characteristic peaks, e.g., tert-butyl at δ 1.4 ppm) .

Q. Which analytical methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm the piperidine ring conformation, tert-butyl group, and aminopyridinyl linkage. 2D NMR (COSY, HSQC) resolves overlapping signals.

- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI+ mode) validates molecular formula.

- FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced-Level Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for reactions at the piperidine nitrogen or pyridinyl oxygen. Solvent effects (e.g., polarizable continuum models) refine predictions. For example, tert-butyl deprotection under acidic conditions can be simulated to identify optimal protonation sites. Computational tools like Gaussian or ORCA are paired with experimental validation (e.g., kinetic studies) .

Q. What strategies resolve contradictions in NMR spectral data when assigning stereochemistry to derivatives?

- Methodological Answer:

- NOESY/ROESY: Detect spatial proximity between protons (e.g., axial vs. equatorial positions on the piperidine ring).

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. Compare experimental data with simulated spectra from computational NMR predictors (e.g., ACD/Labs) .

Q. How to design a stability study protocol for this compound under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- Analytical Monitoring: Use HPLC (gradient elution) to track degradation products. LC-MS identifies major degradation pathways (e.g., hydrolysis of the Boc group).

- Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots for temperature-dependent stability .

Safety and Handling

Q. What critical safety precautions are required when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection (N95 mask) if airborne particles are generated .

- Ventilation: Work in a fume hood to avoid inhalation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in a cool, dry place (<4°C) under nitrogen to prevent oxidation. Label containers with hazard info (e.g., "Irritant") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.